Dual Enzyme Inhibition Profile vs. Single-Target Agents
Massarigenin C exhibits a dual inhibition profile against neuraminidase and yeast α-glucosidase, a feature not shared by standard single-target inhibitors like oseltamivir or acarbose. Its neuraminidase IC₅₀ is 4.15 µM, placing it within the range of other natural product neuraminidase inhibitors [1]. Its α-glucosidase IC₅₀ is 1.25 mM, which is less potent than acarbose but, when combined with neuraminidase inhibition, offers a distinct polypharmacological mechanism [2].
| Evidence Dimension | In vitro enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Neuraminidase: 4.15 µM; α-Glucosidase: 1.25 mM |
| Comparator Or Baseline | Oseltamivir: ~0.9 nM (neuraminidase); Acarbose: 278.7 µM (α-glucosidase) |
| Quantified Difference | Massarigenin C is ~4,600-fold less potent than oseltamivir on neuraminidase; ~4.5-fold less potent than acarbose on α-glucosidase. |
| Conditions | In vitro enzyme assay; neuraminidase source not specified; α-glucosidase from Saccharomyces cerevisiae |
Why This Matters
This dual inhibition profile makes massarigenin C a valuable tool for studying synergistic metabolic and antiviral pathways, unlike single-target agents.
- [1] Zhang, G. F., Han, W. B., Cui, J. T., et al. (2012). Neuraminidase inhibitory polyketides from the marine-derived fungus Phoma herbarum. Planta Medica, 78(1), 76-78. View Source
- [2] Verastegui-Omaña, B., Rebollar-Ramos, D., Pérez-Vásquez, A., Martínez, A. L., Madariaga-Mazón, A., Flores-Bocanegra, L., & Mata, R. (2017). α-Glucosidase Inhibitors from Malbranchea flavorosea. Journal of Natural Products, 80(1), 190-195. https://doi.org/10.1021/acs.jnatprod.6b00935 View Source
